![molecular formula C11H13ClN2O3 B14276669 4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride CAS No. 152459-63-7](/img/structure/B14276669.png)
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride is a chemical compound that features a morpholine ring substituted with a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride typically involves the reaction of morpholine with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is then stabilized by the chloride ion. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrophenyl group into various molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for more complex pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride involves its interaction with biological molecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simple heterocyclic amine with similar structural features but lacking the nitrophenyl group.
4-(4-Nitrophenyl)morpholin-3-one: A related compound with a similar nitrophenyl substitution but differing in the position and nature of the substituent.
Uniqueness
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
152459-63-7 |
|---|---|
Formule moléculaire |
C11H13ClN2O3 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
4-[(4-nitrophenyl)methylidene]morpholin-4-ium;chloride |
InChI |
InChI=1S/C11H13N2O3.ClH/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12;/h1-4,9H,5-8H2;1H/q+1;/p-1 |
Clé InChI |
CYDLLJIRYMPZDO-UHFFFAOYSA-M |
SMILES canonique |
C1COCC[N+]1=CC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



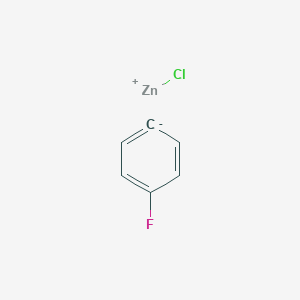

![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
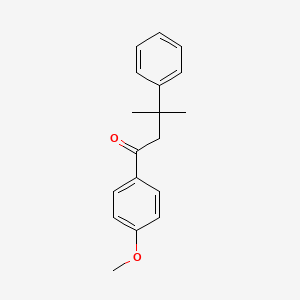

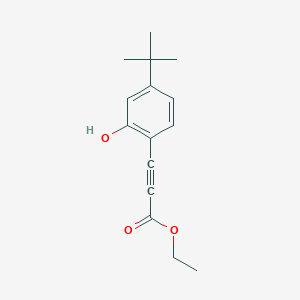
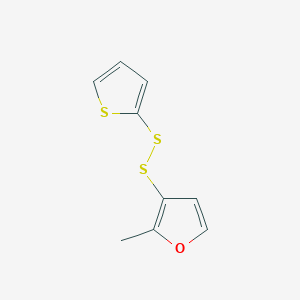
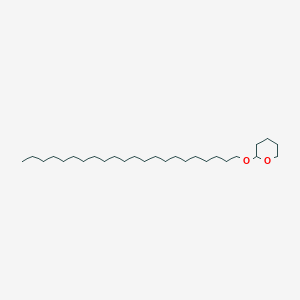
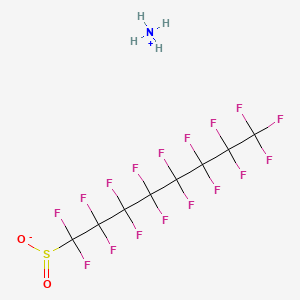
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)

![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)

